molecular formula C22H26N4O2S B2919839 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea CAS No. 1797534-43-0

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea

Cat. No.: B2919839
CAS No.: 1797534-43-0
M. Wt: 410.54
InChI Key: ZHBBZGBAVZSYQR-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety, a piperidine ring, and an ethoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and piperidine intermediates. The key steps include:

    Formation of Benzo[d]thiazole: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of Piperidine Intermediate: The piperidine ring can be synthesized via hydrogenation of pyridine or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Coupling Reaction: The benzo[d]thiazole and piperidine intermediates are coupled using a suitable linker, such as a halomethyl compound, under basic conditions.

    Urea Formation: The final step involves the reaction of the coupled intermediate with 4-ethoxyphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[d]thiazole moiety can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Oxidized benzo[d]thiazole derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine ring may enhance the compound’s binding affinity and selectivity. The ethoxyphenyl group can further modulate the compound’s pharmacokinetic properties, improving its efficacy and stability.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenylurea: Lacks the ethoxy group, which may affect its solubility and biological activity.

    1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)urea: Contains a methoxy group instead of an ethoxy group, potentially altering its pharmacokinetic profile.

    1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-chlorophenyl)urea: The presence of a chlorine atom can significantly change its reactivity and biological interactions.

Uniqueness

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which can enhance its solubility and potentially improve its interaction with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-2-28-18-9-7-17(8-10-18)24-21(27)23-15-16-11-13-26(14-12-16)22-25-19-5-3-4-6-20(19)29-22/h3-10,16H,2,11-15H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBBZGBAVZSYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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